molecular formula C18H13ClN2OS B4579437 2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4579437
M. Wt: 340.8 g/mol
InChI Key: GHKBGFJWBCMUTO-DHDCSXOGSA-N
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Description

2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolo[3,2-a]benzimidazole family and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Activities

Research has shown that derivatives similar to the compound have been synthesized and tested for their biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have been identified for their anti-inflammatory activities, highlighting the potential medicinal applications of such compounds. These derivatives were synthesized through a reaction involving chloroacetic acid and appropriate benzaldehydes, showcasing the compound's utility in creating pharmacologically active agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antimicrobial and Antifungal Properties

Another study synthesized novel 2-substituted-1Hbenzimidazole derivatives, including reactions with chloromethyl-1-methyl-1H-benzimidazole, to assess their in vitro antimicrobial activity. This work illustrates the broader application of these compounds in combating microbial infections, with certain derivatives showing promising results against pathogens (Abdellatif et al., 2013).

Material Science and Magnetic Materials

In the realm of materials science, benzimidazole-based compounds have been evaluated for their role in organic magnetic materials. The study of nitroxide radicals derived from similar structures to the compound of interest revealed insights into the hydrogen bonding's impact on magnetic behavior, opening avenues for developing new magnetic materials (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Antiproliferative Activity

Research into 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles has uncovered their potential antiproliferative activity against human cancer cell lines. This suggests that compounds with similar benzimidazole frameworks could serve as templates for developing new anticancer agents, underscoring the versatility and potential of these chemical structures in therapeutic applications (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Fungicidal Activity

Moreover, benzimidazole derivatives have been synthesized and evaluated for their fungicidal activities, with some showing superior efficacy to commercially available fungicides. This points to the compound's role in agricultural applications, providing a chemical basis for developing new fungicides to protect crops (Mishra, Singh, Dubey, & Mishra, 1993).

properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-10-7-11(2)16-14(8-10)21-17(22)15(23-18(21)20-16)9-12-3-5-13(19)6-4-12/h3-9H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKBGFJWBCMUTO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-chlorophenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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